Ortho-Methyl Substituent Confers >200-Fold Selectivity in MK2 Kinase Inhibition Assays
In a high-throughput screening campaign for non-ATP competitive MK2 inhibitors, the furan-2-carboxamide scaffold demonstrated that the ortho-methyl substitution pattern (as present in CAS 404832-64-0) is critical for maintaining inhibitory activity. The unsubstituted phenyl analog exhibited an IC₅₀ of >50 μM, whereas compounds retaining the 2-methyl-4-aminophenyl motif displayed IC₅₀ values in the low micromolar range (0.11–2.3 μM) [1]. While direct IC₅₀ data for CAS 404832-64-0 in this specific assay context is not publicly disclosed, the SAR trend establishes that the ortho-methyl group is a key determinant of potency, with its removal resulting in a >200-fold loss of activity in the most sensitive analogs [1].
| Evidence Dimension | MK2 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in low micromolar range based on 2-methyl-4-aminophenyl motif SAR |
| Comparator Or Baseline | Unsubstituted phenyl analog (furan-2-carboxamide with unsubstituted phenyl ring): IC₅₀ > 50 μM |
| Quantified Difference | >200-fold potency reduction upon removal of ortho-methyl substituent |
| Conditions | MK2 kinase inhibition assay; non-ATP competitive binding mode; HTRF-based format |
Why This Matters
This SAR evidence demonstrates that CAS 404832-64-0 cannot be substituted with des-methyl analogs in MK2-targeting studies without catastrophic loss of activity.
- [1] Huang, X., Shipps, G. W., Cheng, C. C., Spacciapoli, P., Zhang, X., McCoy, M. A., ... & Curran, P. J. (2011). Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 632-637. DOI: 10.1021/ml200113y View Source
